1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-chlorophenyl)-1-phenyl-
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Overview
Description
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, a phenyl group, and a carbaldehyde group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired pyrazole derivative. The reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One-pot, three-component reactions are often employed, where aromatic aldehydes, malononitrile, and phenylhydrazine derivatives react in the presence of a catalyst or under catalyst-free conditions. These reactions can be conducted in green media, such as water or ethanol, at room temperature, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro group.
Major Products Formed
Oxidation: 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-chlorophenyl)pyrazole: Lacks the phenyl and carbaldehyde groups, making it less complex.
5-Amino-3-(4-chlorophenyl)-1-phenylpyrazole: Similar structure but without the carbaldehyde group.
Uniqueness
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the phenyl and carbaldehyde groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
873913-39-4 |
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Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
5-amino-3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)15-14(10-21)16(18)20(19-15)13-4-2-1-3-5-13/h1-10H,18H2 |
InChI Key |
LAQXIGGMCZTJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)C=O)N |
Origin of Product |
United States |
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